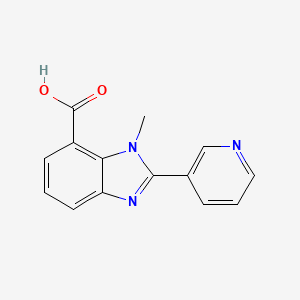

3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid

Description

3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid |

InChI |

InChI=1S/C14H11N3O2/c1-17-12-10(14(18)19)5-2-6-11(12)16-13(17)9-4-3-7-15-8-9/h2-8H,1H3,(H,18,19) |

InChI Key |

IXFCLNACAFIYIC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2N=C1C3=CN=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid typically involves the condensation of 3-methylbenzimidazole with a pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a strong base like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

2-Phenylbenzimidazole: Shares the benzimidazole core but with a phenyl group instead of a pyridine ring.

3-Methylbenzimidazole: Lacks the pyridine ring, making it less complex.

Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the benzimidazole core.

Uniqueness

3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid is unique due to its combined benzimidazole and pyridine structures, which confer distinct chemical and biological properties

Biological Activity

3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazoles are known for their roles in medicinal chemistry, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The biological efficacy of benzimidazole derivatives is significantly influenced by their structural modifications. For this compound, key structural components include:

- Benzimidazole Core : The benzimidazole moiety is crucial for biological activity, often acting as a pharmacophore.

- Pyridine Substitution : The presence of a pyridine ring can enhance interaction with biological targets, potentially increasing selectivity and potency.

- Carboxylic Acid Group : This functional group may play a role in solubility and interaction with target enzymes or receptors.

Table 1: Structure-Activity Relationship Insights for Benzimidazoles

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| N1 | Essential for anti-inflammatory activity | |

| C2 | Influences COX-2 inhibition | |

| C5 | Modulates receptor binding affinity | |

| C6 | Affects selectivity towards targets |

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds primarily act by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, studies have shown that specific substitutions at the benzimidazole scaffold can enhance COX-2 selectivity up to 470-fold compared to COX-1 inhibitors .

Antimicrobial Properties

Benzimidazoles have been reported to possess antimicrobial activity against various pathogens. The incorporation of pyridine rings into the benzimidazole framework has been associated with increased potency against bacterial strains. For example, compounds similar to 3-Methyl-2-pyridin-3-ylbenzimidazole have demonstrated efficacy against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. They have been shown to inhibit key cellular pathways involved in tumor growth and metastasis. The mechanism often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. Studies suggest that modifications at the C4 position of the benzimidazole can enhance cytotoxicity against various cancer cell lines .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various benzimidazole derivatives, including this compound. The compound exhibited a significant reduction in pro-inflammatory cytokines in vitro and demonstrated potent inhibition of COX enzymes in animal models .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) below 10 µg/mL, suggesting strong antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.